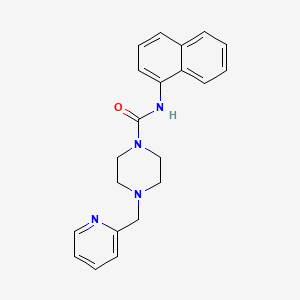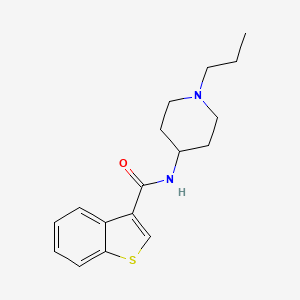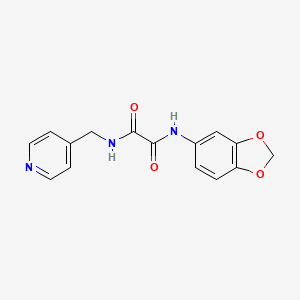![molecular formula C13H12BrN3O3S B4669389 4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4669389.png)
4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide
描述
4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide, commonly known as BMS-345541, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMS-345541 is a selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in a wide range of biological processes, including inflammation, immune response, and cell survival. Dysregulation of this pathway has been implicated in various diseases, such as cancer, autoimmune disorders, and chronic inflammation.
作用机制
BMS-345541 exerts its pharmacological effects by selectively inhibiting the 4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide complex, which is responsible for phosphorylating IκB proteins and promoting their degradation. This leads to the release of NF-κB, which translocates to the nucleus and activates the transcription of target genes involved in inflammation, immune response, and cell survival. By inhibiting the 4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide complex, BMS-345541 blocks the activation of NF-κB and reduces the expression of its downstream target genes (Kishore et al., 2003).
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, BMS-345541 induces apoptosis and inhibits cell proliferation by blocking the NF-κB pathway (Chen et al., 2016). In animal models of autoimmune disorders, BMS-345541 reduces the production of pro-inflammatory cytokines and ameliorates disease symptoms (Chen et al., 2016). BMS-345541 has also been found to have anti-inflammatory effects in several other disease models, such as acute lung injury and neuroinflammation (Kishore et al., 2003).
实验室实验的优点和局限性
One of the main advantages of using BMS-345541 in lab experiments is its selectivity for the 4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide complex. This allows for precise targeting of the NF-κB pathway without affecting other signaling pathways. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation of using BMS-345541 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions used (Kishore et al., 2003).
未来方向
There are several future directions for research on BMS-345541. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Another direction is the development of more potent and selective 4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide inhibitors based on the structure of BMS-345541. Additionally, further studies are needed to elucidate the precise mechanisms of action of BMS-345541 and its effects on other signaling pathways. Finally, more research is needed to determine the safety and efficacy of BMS-345541 in clinical trials (Chen et al., 2016).
Conclusion:
In conclusion, BMS-345541 is a selective inhibitor of the 4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide complex with potential therapeutic applications in various diseases. Its mechanism of action involves blocking the NF-κB pathway, which is involved in inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its biochemical and physiological effects and has shown promise in preclinical studies. However, further research is needed to determine its safety and efficacy in clinical trials and to explore its potential use in combination therapy and the development of more potent and selective 4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide inhibitors.
科学研究应用
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BMS-345541 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway (Chen et al., 2016). In autoimmune disorders, BMS-345541 has been found to reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms in animal models (Chen et al., 2016). BMS-345541 has also been investigated for its potential use in the treatment of chronic inflammation and neurodegenerative diseases (Kishore et al., 2003).
属性
IUPAC Name |
1-(2-bromophenyl)-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S/c14-11-3-1-2-4-12(11)17-13(18)16-9-5-7-10(8-6-9)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDYTNZTYNGFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4669307.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4669319.png)
![ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate](/img/structure/B4669324.png)


![3-allyl-2-(allylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4669336.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4669337.png)
![N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-5-[(4-tert-butylphenoxy)methyl]-2-furamide](/img/structure/B4669343.png)

![N-(4-bromo-2-fluorophenyl)-2-[4-(4-morpholinylcarbonyl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4669358.png)

![N-benzyl-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4669407.png)
